Sodium dihydrogen phosphate dihydrate

Overview

Description

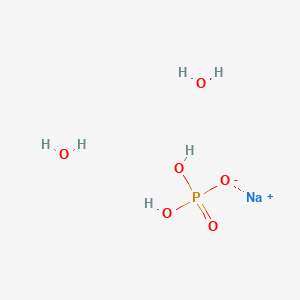

Sodium dihydrogen phosphate dihydrate, also known as this compound, is a useful research compound. Its molecular formula is H5NaO5P and its molecular weight is 139.00 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

- Sodium dihydrogen phosphate dihydrate is used as a catalyst in the synthesis of α-aminonitrile derivatives, which are biologically potent compounds. This process is characterized by its mild, green, and eco-friendly conditions, yielding high product yields in short times (Karimi-Jaberi & Bahrani, 2021).

- It also catalyzes the condensation reaction of benzil, aldehydes, amines, and ammonium acetate, facilitating the synthesis of tri- and tetra-substituted imidazoles under solvent-free conditions (Karimi-Jaberi & Barekat, 2010).

Chemical Properties and Applications

- In the field of chemical engineering, this compound's solid–liquid phase equilibrium and physical-chemical properties have been studied, revealing its strong salt-out effect on various substances. This has implications for its use in solvent extraction processes and industrial production (Ren et al., 2015).

Industrial and Environmental Applications

- This compound is synthesized from sodium chloride and orthophosphoric acid using cation resin exchange, presenting an environmentally friendly process in inorganic synthesis (Minh et al., 2015).

- It plays a role in the inhibition of atmospheric corrosion of mild steel, particularly in specific geographic conditions like the Arabian Gulf region (Al‐Mathami et al., 2004).

Biomedical and Pharmaceutical Research

- This compound has been explored in the context of radiopharmaceuticals, particularly in the treatment of myeloproliferative neoplasia (Silberstein et al., 2013).

- Its potential as a stabilizing excipient for protein therapeutics has been investigated, focusing on its biocompatibility and cytotoxicity effects (Weaver et al., 2010).

Crystallography and Material Science

- Studies have been conducted on the crystal structure of this compound, providing insights into its hydrogen bonding in the crystalline state (Bartl et al., 1976).

Agriculture and Soil Science

- Research in phytoremediation has shown that sodium dihydrogen phosphate can aid in the growth and heavy metals accumulation in plants, such as Polygonum pubescens, used in Mn-contaminated soil remediation (Yu et al., 2020).

Mechanism of Action

Target of Action

Sodium dihydrogen phosphate dihydrate, also known as Sodium phosphate monobasic dihydrate, is primarily used as a buffering agent in pharmaceutical solutions . It helps maintain the desired pH and stability of these solutions , ensuring the effectiveness and shelf life of the drugs .

Mode of Action

The compound works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This action is particularly useful when the compound is used as a saline laxative .

Biochemical Pathways

This compound can react with bases like sodium hydroxide, resulting in the formation of sodium hydrogen phosphate and water . It can also react with acids like hydrochloric acid, resulting in the formation of phosphoric acid and sodium chloride .

Pharmacokinetics

The compound is highly soluble in water, with a solubility of 850 g/L . This high solubility aids in its absorption and distribution within the body.

Result of Action

The primary result of this compound’s action is the increase in fecal water content, which enhances mobility through the large intestine . This is particularly beneficial when the compound is used as a laxative .

Action Environment

This compound is hygroscopic and can clump in humid air . Its solubility and action are influenced by temperature, with a melting point of 60°C . It is stable under normal storage conditions (+2°C to +30°C) . The compound’s action as a buffering agent helps maintain the desired pH in various environments, contributing to the stability and effectiveness of pharmaceutical solutions .

Safety and Hazards

Future Directions

Sodium dihydrogen phosphate dihydrate has numerous applications in water treatment and the food industry . It is also commonly used as a sequestrant in a variety of foods . In medicine, it is used for constipation and preparing the bowel for clinical treatments . It also has a major application in pharmaceuticals .

Biochemical Analysis

Biochemical Properties

Sodium dihydrogen phosphate dihydrate plays a crucial role in biochemical reactions. It acts as a buffering agent, helping to maintain a stable pH in solutions, which is vital for most biological systems . It is also involved in the formation of ATP, a molecule that stores and transfers energy within cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence the migration and osteogenic differentiation of human bone marrow-derived mesenchymal stem cells . This compound can promote the proliferation of these cells and enhance their ability to differentiate into osteoblasts, which are cells that secrete the matrix for bone formation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to interact with various biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, it can act as a phosphate donor in kinase reactions, facilitating the transfer of a phosphate group to a substrate molecule . This process is critical for many cellular functions, including signal transduction and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but it can undergo degradation when exposed to high temperatures . Despite this, it generally exhibits long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have a LD50 of 8290 mg/kg when administered orally to rats, indicating that it has relatively low toxicity at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a key role in energy metabolism, particularly in the formation of ATP . It also participates in the regulation of phosphorus and calcium homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues via passive diffusion and active transport mechanisms . Its distribution can be influenced by various factors, including pH and the presence of other ions .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it participates in various biochemical reactions . It can also be found in other cellular compartments, depending on the cell type and physiological conditions .

Properties

| { "Design of the Synthesis Pathway": "Sodium dihydrogen phosphate dihydrate can be synthesized by reacting phosphoric acid with sodium hydroxide followed by crystallization.", "Starting Materials": ["Phosphoric acid", "Sodium hydroxide", "Water"], "Reaction": ["1. Dissolve 1 mole of phosphoric acid in water to make a solution.", "2. Dissolve 1 mole of sodium hydroxide in water to make a solution.", "3. Slowly add the sodium hydroxide solution to the phosphoric acid solution while stirring.", "4. Continue stirring until the pH of the solution reaches 4.3.", "5. Allow the solution to cool and crystallize, resulting in the formation of sodium dihydrogen phosphate dihydrate crystals.", "6. Filter the crystals and wash them with cold water.", "7. Dry the crystals in a desiccator." ] } | |

CAS No. |

13472-35-0 |

Molecular Formula |

H5NaO5P |

Molecular Weight |

139.00 g/mol |

IUPAC Name |

sodium;dihydrogen phosphate;dihydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI Key |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

Isomeric SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

Canonical SMILES |

O.OP(=O)(O)O.[Na] |

| 13472-35-0 | |

Related CAS |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Synonyms |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium dihydrogen phosphate dihydrate?

A1: The molecular formula is NaH2PO4·2H2O, and its molecular weight is 156.01 g/mol.

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in the orthorhombic space group P212121. [] The crystal structure is characterized by a distorted diamond-type framework formed by P tetrahedra linked by hydrogen bonds. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several techniques can be employed, including:

- X-ray diffraction (XRD): Provides information about the crystal structure and phase identification. [, , ]

- Fourier transform infrared spectroscopy (FT-IR): Identifies functional groups and analyzes chemical bonding within the molecule. [, , ]

- Electron paramagnetic resonance (EPR): Useful for studying materials doped with paramagnetic ions like vanadyl. [, ]

Q4: Is this compound stable in aqueous solutions?

A4: Yes, it is soluble in water and forms stable solutions. The pH of the solution can influence its stability and behavior.

Q5: What factors can affect the stability of this compound?

A5: Factors influencing stability include:

Q6: What are some common applications of this compound?

A6: This compound finds use in:

- Buffer solutions: Commonly used in biological and chemical research to maintain a stable pH. [, , ]

- Food industry: Acts as an acidity regulator, emulsifier, and leavening agent. []

- Pharmaceuticals: Utilized in some pharmaceutical formulations as a buffering agent. [, ]

- Material science: A precursor in the synthesis of hydroxyapatite, a biocompatible material for various applications. [, , , ]

Q7: How is this compound used in the synthesis of hydroxyapatite?

A7: It serves as a source of phosphate ions. In combination with a calcium source, it allows for the controlled precipitation of hydroxyapatite, which can be further processed to obtain desired material properties. [, , ]

Q8: What analytical techniques are used to quantify this compound?

A8: High-performance liquid chromatography (HPLC) is frequently employed for quantitative analysis, often coupled with UV detection. [, , , ]

Q9: What are the key considerations for validating an analytical method for this compound?

A9: Validation should encompass parameters such as:

- Accuracy: The method's closeness to the true value. []

- Precision: The degree of agreement among repeated measurements. []

- Specificity: The ability to differentiate the target compound from other components in the sample. []

- Linearity: The method's response over a range of concentrations. []

Q10: What are some areas of ongoing research related to this compound?

A10: Current research interests include:

- Improving hydroxyapatite synthesis: Exploring novel synthesis routes and optimizing parameters to tailor the properties of hydroxyapatite materials for specific biomedical applications. [, , ]

- Developing sustainable and green chemistry approaches: Investigating environmentally friendly methods for the production and utilization of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)